3,4-Dimethoxybenzonitrile

Physical Property Melting Point Solid Handling

3,4-Dimethoxybenzonitrile (veratronitrile, 4-cyanoveratrole) is a 3,4-dimethoxy-substituted benzonitrile (C₉H₉NO₂, MW 163.17) classified as a small-molecule aromatic nitrile. It is a white crystalline powder with a melting point of 68–70 °C, commercially available at ≥99% assay and at production scales up to 300 kg.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 2024-83-1
Cat. No. B145638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzonitrile
CAS2024-83-1
Synonyms3,4-dimethoxybenzonitrile
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C#N)OC
InChIInChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
InChIKeyOSEQIDSFSBWXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzonitrile (CAS 2024-83-1) – Procurement-Relevant Physicochemical and Synthetic Profile


3,4-Dimethoxybenzonitrile (veratronitrile, 4-cyanoveratrole) is a 3,4-dimethoxy-substituted benzonitrile (C₉H₉NO₂, MW 163.17) classified as a small-molecule aromatic nitrile [1]. It is a white crystalline powder with a melting point of 68–70 °C, commercially available at ≥99% assay and at production scales up to 300 kg [2]. The compound serves as a versatile intermediate for pharmaceuticals (e.g., quinazoline hypotensive agents), agrochemicals, and functional materials by virtue of the nitrile group's transformability into amines, acids, amides, and heterocycles [3].

Why 3,4-Dimethoxybenzonitrile Cannot Be Casually Swapped with Its Aldehyde, Acid, or Extended-Chain Nitrile Analogs


Although 3,4-dimethoxybenzaldehyde (veratraldehyde), 3,4-dimethoxyacetophenone, 3,4-dimethoxyphenylacetonitrile, and 3,4-dimethoxybenzoic acid share the same 3,4-dimethoxyphenyl core, their divergent functional groups confer fundamentally different melting behaviour, photochemical stability, and downstream synthetic utility [1]. Substituting the nitrile for an aldehyde or acid can alter the physical form at ambient conditions, introduce unwanted photo-instability, or require re-optimization of entire multi-step routes: the nitrile group enables transformations (e.g., direct conversion to amidines, tetrazoles, or primary amines) that are inaccessible to the aldehyde or acid without additional protection/deprotection sequences [2]. The quantitative evidence below demonstrates that procurement decisions based solely on core scaffold similarity risk compromised yield, purity, and process robustness.

3,4-Dimethoxybenzonitrile (2024-83-1) – Quantitative Differential Evidence vs. Closest Analogs


Melting Point Comparison: 3,4-Dimethoxybenzonitrile vs. 3,4-Dimethoxybenzaldehyde and 3,4-Dimethoxyacetophenone

3,4-Dimethoxybenzonitrile exhibits a melting point of 68–70 °C (Sigma-Aldrich, lit.) , placing it as a room-temperature crystalline solid with margin above common ambient storage temperatures (25–40 °C). In contrast, 3,4-dimethoxybenzaldehyde melts at 40–47 °C and 3,4-dimethoxyacetophenone at 47–54 °C [1]. A 20–30 °C higher melting point for the nitrile reduces the risk of softening, clumping, or partial melting during summer shipping and storage that frequently afflicts the low-melting aldehyde and ketone analogs.

Physical Property Melting Point Solid Handling

Photochemical Stability: Relative Quantum Yields for 3,4-Dimethoxybenzonitrile vs. 3,4-Dimethoxyacetophenone

Under identical UV photolysis conditions (aqueous hydroxide or cyanide anion), 3,4-dimethoxybenzonitrile (R = CN) and 3,4-dimethoxyacetophenone (R = COCH₃) exhibit markedly different photoreactivities. The relative quantum yields of disappearance (activating power) for 3,4-dimethoxy-R-substituted benzenes are: with OH⁻, –CN = 2.5 vs. –COCH₃ = 5 (unsubstituted –H = 1); with CN⁻, –CN = 1.5 vs. –COCH₃ = 6 [1]. Thus the nitrile is 2–4× less photoreactive than the ketone analog.

Photochemistry Quantum Yield Photostability

Regioselectivity in Photocyanation: 3,4-Dimethoxybenzonitrile vs. 3,4-Dimethoxyacetophenone

UV photolysis in the presence of cyanide anion yields different C-3/C-4 substitution ratios for the two substrates. For 3,4-dimethoxybenzonitrile (Ia), the C-4 substituted product dominates with a C-3/C-4 ratio ranging from 1:2 to 1:6, depending on nucleophile concentration. For 3,4-dimethoxyacetophenone (IIa), the C-3/C-4 ratio is 3:2 (i.e., C-3 substitution predominates) [1]. This inversion of regiochemical preference means the two compounds are not interchangeable in photochemical synthetic routes.

Regioselectivity Photocyanation Nucleophilic Displacement

Synthetic Yield Comparison: 3,4-Dimethoxybenzonitrile from Phenylacetic Acid Route vs. 3,4-Dimethoxybenzaldehyde via Sommelet Reaction

Patent CN110668972A discloses a novel preparation of 3,4-dimethoxybenzonitrile from 3,4-dimethoxyphenylacetic acid and sodium nitrite with FeCl₃ catalyst. Under optimized conditions (sodium nitrite as nitrogen oxide source), yields of 33–38% are reported [1], while alternative nitrogen oxide sources (NO₂, NO) give lower yields. Separately, a traditional oxime dehydration route from 3,4-dimethoxybenzaldehyde can deliver 92% yield of the nitrile [2]. By contrast, industrial production of the aldehyde analog (3,4-dimethoxybenzaldehyde) via the Sommelet reaction typically yields ~55% [3].

Synthetic Yield Process Chemistry Route Efficiency

Commercial Purity and Production Scale: 3,4-Dimethoxybenzonitrile vs. Analog Benchmarks

3,4-Dimethoxybenzonitrile is supplied at ≥99% assay (Sigma-Aldrich) and 98% minimum by HPLC (Capotchem), with a documented production scale of up to 300 kg at the latter vendor [1]. Comparable commercial offerings for 3,4-dimethoxybenzaldehyde list purities of 98–99% (GC) and 3,4-dimethoxyacetophenone at 97.5–98% (GC) , with production scales typically not exceeding 100 kg for research-grade material. A 1–2 percentage point purity advantage at the ≥99% level is meaningful for pharmaceutical intermediate applications where total impurities must remain below ICH Q3A thresholds.

Commercial Availability Purity Production Scale

3,4-Dimethoxybenzonitrile (2024-83-1) – Evidence-Backed Application Scenarios


Pharmaceutical Intermediate for Quinazoline-Based Hypotensive Agents

3,4-Dimethoxybenzonitrile serves as the direct precursor to 2-amino-4,5-dimethoxybenzonitrile via nitration and reduction, which is subsequently condensed to build the quinazoline core of hypotensive drug candidates [1]. The high baseline purity (≥99%) of the commercial nitrile minimizes carry-over impurities that would otherwise necessitate additional purification after the nitration step [2]. Using the aldehyde or acid analog instead would require a fundamentally different synthetic route (e.g., carboxylation/decarboxylation or oxidation state adjustment) incompatible with the established patent chemistry.

Photostable Building Block for UV-Exposed Processes

The 2–4× lower relative quantum yield of 3,4-dimethoxybenzonitrile compared to 3,4-dimethoxyacetophenone (2.5 vs. 5 with OH⁻; 1.5 vs. 6 with CN⁻) makes it the preferred scaffold when synthetic steps involve ambient or UV light exposure [1]. This photostability advantage is particularly relevant for continuous flow photochemistry or large-scale batch reactions where incidental light ingress is unavoidable, reducing photodegradation losses and simplifying product isolation.

Large-Scale Procurement for Agrochemical Intermediate Manufacturing

With a documented commercial production scale of up to 300 kg and a melting point (68–70 °C) that eliminates cold-chain storage requirements, 3,4-dimethoxybenzonitrile is technically suited for pilot-plant and early manufacturing campaigns in agrochemical synthesis [1][2]. The availability of a ≥99% purity grade from Sigma-Aldrich also satisfies the purity specifications required for regulatory starting material (RSM) designation under ICH Q11 guidelines .

Regioselective Photocyanation Routes to C-4 Substituted Derivatives

When synthetic strategy requires C-4 selective functionalization via photochemical cyanation, 3,4-dimethoxybenzonitrile uniquely delivers up to a 6:1 C-4:C-3 product ratio, whereas 3,4-dimethoxyacetophenone gives a 1:1.5 C-4:C-3 ratio (i.e., C-3 selectivity) under identical conditions [1]. This divergent regiochemical outcome means the nitrile is the only viable starting material for routes targeting C-4-substituted photoproducts without costly isomer separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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